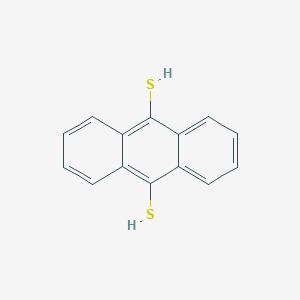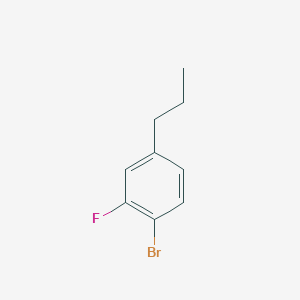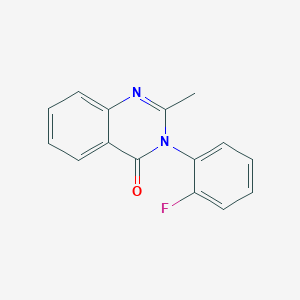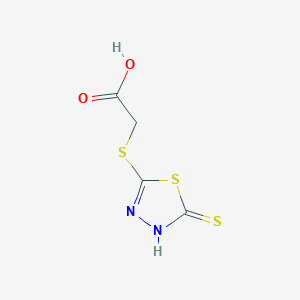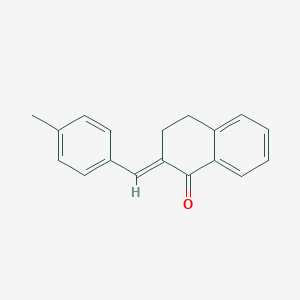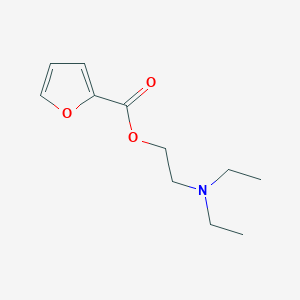
2-(Diethylamino)ethyl 2-furoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)ethyl 2-furoate is a synthetic compound that belongs to the class of furoic acid esters. It is a commonly used intermediate in the synthesis of various pharmaceutical compounds. The compound has gained significance in the field of scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 2-(Diethylamino)ethyl 2-furoate is not fully understood. However, it is believed to exert its biological effects by modulating the activity of certain enzymes and receptors in the body. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Effets Biochimiques Et Physiologiques
2-(Diethylamino)ethyl 2-furoate has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The compound has also been found to inhibit the proliferation of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(Diethylamino)ethyl 2-furoate in lab experiments include its high purity, stability, and ease of synthesis. The compound is also readily available and cost-effective. However, one of the limitations of using the compound is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the research on 2-(Diethylamino)ethyl 2-furoate. One of the areas of interest is the development of more potent and selective analogs of the compound for the treatment of various diseases. Another direction is the investigation of the compound's mechanism of action and its interactions with other biomolecules in the body. The compound's potential application in drug delivery systems and as a diagnostic tool is also an area of interest for future research.
Méthodes De Synthèse
The synthesis of 2-(Diethylamino)ethyl 2-furoate involves the reaction of furoic acid with diethylamine in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is subsequently converted into the desired product. The yield and purity of the product can be improved by optimizing the reaction conditions such as temperature, pressure, and reaction time.
Applications De Recherche Scientifique
2-(Diethylamino)ethyl 2-furoate has been extensively used in scientific research as a building block for the synthesis of various biologically active compounds. It has been reported to exhibit antitumor, anti-inflammatory, and analgesic activities. The compound has also been investigated for its potential application in the treatment of Alzheimer's disease.
Propriétés
Numéro CAS |
10369-89-8 |
|---|---|
Nom du produit |
2-(Diethylamino)ethyl 2-furoate |
Formule moléculaire |
C11H17NO3 |
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl furan-2-carboxylate |
InChI |
InChI=1S/C11H17NO3/c1-3-12(4-2)7-9-15-11(13)10-6-5-8-14-10/h5-6,8H,3-4,7,9H2,1-2H3 |
Clé InChI |
BAJNUCATVJHXMI-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C1=CC=CO1 |
SMILES canonique |
CCN(CC)CCOC(=O)C1=CC=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B184604.png)




![(S)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B184612.png)

